RCS-8

説明

Context within the Landscape of Novel Psychoactive Substances (NPS)

RCS-8 belongs to the class of Novel Psychoactive Substances (NPS), which are substances designed to mimic the effects of controlled drugs while often circumventing existing legal restrictions. frontiersin.orgliu.edu Synthetic cannabinoids constitute the largest group among newly reported NPS. frontiersin.org Their emergence is often a response to market pressure and legislative controls on previously identified compounds. oup.com The clandestine production of these substances, sometimes in high purity but also with potential contaminants, contributes to the dynamic and challenging landscape of NPS. unodc.orgunodc.org

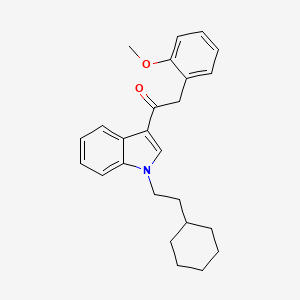

Chemical Classification and Primary Structural Characteristics of this compound (1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole)

This compound is chemically classified as a phenylacetylindole synthetic cannabinoid. researchgate.net Its formal name is 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole. wikipedia.orgiiab.me It is also known by the synonyms SR-18 and BTM-8. iiab.meunodc.orgfda.gov Structurally, this compound can be described as an analogue of JWH-250, where the 1-pentyl group found in JWH-250 is replaced by a 1-(2-cyclohexylethyl) group. wikipedia.orgiiab.meresearchgate.net

The chemical formula of this compound is C₂₅H₂₉NO₂, and it has a molar mass of 375.512 g/mol . wikipedia.orgiiab.me

Here is a table summarizing key chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 2-(2-Methoxyphenyl)-1-[1-(2-cyclohexylethyl)indol-3-yl]ethanone wikipedia.orgiiab.me |

| CAS Number | 1345970-42-4 wikipedia.orgiiab.mefda.gov |

| ChemSpider | 24751863 wikipedia.orgiiab.me |

| PubChem CID | 53394099 fda.govnih.gov |

| Molecular Formula | C₂₅H₂₉NO₂ wikipedia.orgiiab.mefda.gov |

| Molar Mass | 375.512 g·mol⁻¹ wikipedia.orgiiab.me or 375.50 g/mol fda.gov |

| Synonyms | SR-18, BTM-8 iiab.meunodc.orgfda.gov |

Historical Trajectory and Initial Identification of this compound

The modern era of synthetic cannabinoid research began with the elucidation of the structure of THC. ymaws.com Early synthetic cannabinoids were primarily used in pharmacological research to study cannabinoid receptors. unodc.org Compounds like JWH-018 and JWH-073 were among the first synthetic cannabinoids identified in "herbal mixtures" in 2008. researchgate.netfrontiersin.org this compound, as a phenylacetylindole, belongs to a class that includes JWH-250. researchgate.net Although not initially reported in scientific or patent literature, this compound was subsequently found as an ingredient in synthetic cannabis blends. iiab.me Its detection in these products, particularly in the United States, led to its inclusion in proposed legislation aimed at controlling synthetic drugs. iiab.me The emergence of this compound reflects the ongoing structural modifications made by clandestine manufacturers to circumvent legal restrictions on earlier synthetic cannabinoids. researchgate.netnih.gov

Academic Research Significance and Challenges Associated with Synthetic Cannabinoids

Academic research into synthetic cannabinoids like this compound is significant for several reasons, primarily to understand their pharmacological properties, metabolism, and to develop methods for their detection and identification. Synthetic cannabinoids are designed to bind to cannabinoid receptors (CB1 and CB2), often with high affinity and potency. frontiersin.orgliu.eduoup.com The CB1 receptor, primarily located in the brain and spinal cord, is responsible for the psychotropic effects. unodc.orgunodc.org

A key challenge in researching synthetic cannabinoids is their rapid metabolism in the human body, leading to a multitude of metabolites that may also be pharmacologically active. liu.edunih.govnih.gov Identifying these metabolites is crucial for developing analytical methods for clinical and forensic investigations, as the parent compounds may be quickly cleared from biological matrices like urine. liu.eduresearchgate.netnih.govnih.gov Studies using human hepatocytes and high-resolution mass spectrometry have been employed to identify this compound metabolites, revealing products of oxidation, demethylation, and glucuronidation. nih.govresearchgate.net For this compound, more than 20 metabolites have been identified in such studies. nih.govresearchgate.netresearchgate.net

Another challenge is the continuous emergence of new synthetic cannabinoid structures, making it difficult for scientists and legislators to keep pace. researchgate.netunodc.org The lack of uniform international regulation further complicates control efforts. researchgate.netunodc.org Research is ongoing to develop standardized tests capable of identifying these compounds despite variations in their chemical formulas. liu.edu

Here is a table summarizing some research findings regarding this compound metabolism:

| Metabolic Pathway | Description |

| Oxidation | Occurs primarily on the cyclohexyl and phenyl rings. nih.gov |

| Demethylation | Occurs on the methoxy group. nih.gov |

| Glucuronidation | Preferably occurs on the aromatic hydroxyl group of oxidized metabolites. nih.gov |

| N-dealkylation | Not observed on the cyclohexylethyl moiety in hepatocyte studies. nih.gov |

Research on this compound metabolism has identified major metabolites such as hydroxyphenyl this compound glucuronide, various hydroxycyclohexyl-hydroxyphenyl this compound glucuronides, unconjugated hydroxyphenyl this compound, and demethyl-hydroxycyclohexyl this compound glucuronide. nih.govresearchgate.net These findings are important for developing analytical methods to detect this compound exposure. nih.gov

特性

IUPAC Name |

1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO2/c1-28-25-14-8-5-11-20(25)17-24(27)22-18-26(23-13-7-6-12-21(22)23)16-15-19-9-3-2-4-10-19/h5-8,11-14,18-19H,2-4,9-10,15-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQFBMXCQIKYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158821 | |

| Record name | 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345970-42-4 | |

| Record name | 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345970-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RCS-8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345970424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR-18 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11030I5W3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Characterization and Advanced Structural Analysis of Rcs-8

Molecular Structure and Chemical Formula (C₂₅H₂₉NO₂)

The chemical formula for RCS-8 is C₂₅H₂₉NO₂. wikipedia.orgglpbio.comcaymanchem.comlgcstandards.comuni.lu This formula corresponds to a molecular weight of 375.50 g/mol . bertin-bioreagent.comglpbio.comcaymanchem.comlgcstandards.com The core structure of this compound consists of a 1-(2-cyclohexylethyl)indole moiety linked to a 2-methoxyphenylacetyl group. wikipedia.orgbertin-bioreagent.comglpbio.comcaymanchem.comlgcstandards.comcaymanchem.comunodc.org

IUPAC Nomenclature and Synonyms (e.g., 2-(2-Methoxyphenyl)-1-[1-(2-cyclohexylethyl)indol-3-yl]ethanone, BTM-8, SR-18)

The formal name, according to IUPAC nomenclature, for this compound is 1-[1-(2-cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)-ethanone. caymanchem.comlgcstandards.comunodc.org this compound is also known by the synonyms BTM-8 and SR-18. wikipedia.orgglpbio.comcaymanchem.comunodc.org

Spectroscopic Characterization Methodologies for this compound

Spectroscopic methods are crucial for confirming the structure and purity of chemical compounds like this compound. Techniques such as NMR, GC-MS, FTIR, and UV spectroscopy provide complementary information about the molecule's composition, functional groups, and structural arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. acs.orgmst.edu By examining the chemical shifts, splitting patterns, and integration of signals in an NMR spectrum, chemists can elucidate the connectivity and functional groups present in a compound. acs.orgyoutube.com While specific detailed NMR data for this compound were not extensively available in the search results, NMR is a standard method for confirming the proposed structure of synthetic compounds by comparing experimental spectra to predicted spectra or reference standards. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Fragment Analysis

GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. wikipedia.orgbertin-bioreagent.comcaymanchem.comtamuc.eduacs.org In GC-MS, a sample is first separated into its individual components based on their volatility and interaction with a stationary phase in the GC column. tamuc.edu The separated components then enter the mass spectrometer, where they are ionized and fragmented. tamuc.eduwhitman.edu The mass spectrometer measures the mass-to-charge ratio (m/z) of these fragments, producing a unique fragmentation pattern that serves as a "fingerprint" for the compound. tamuc.eduwhitman.edu This pattern can be compared to spectral libraries for identification. tamuc.edu GC-MS is commonly used in forensic and research applications for the identification of synthetic cannabinoids like this compound. glpbio.comcaymanchem.com Analysis of the fragmentation pattern provides insights into the structural subunits of the molecule. acs.orgresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. wikipedia.orgmdpi.comoup.comacs.org Specific functional groups vibrate at characteristic frequencies, resulting in absorption bands at particular wavenumbers in the IR spectrum. mdpi.com Analysis of the position, intensity, and shape of these bands allows for the identification of groups such as carbonyls (C=O), C-H stretches, and C-O stretches, which are present in the structure of this compound. mdpi.com FTIR is a valuable tool for confirming the presence of key functional groups within the this compound molecule. swgdrug.org

Ultraviolet (UV) Spectroscopy for Chromophore Characterization

UV spectroscopy measures the absorption of ultraviolet or visible light by a substance. bertin-bioreagent.comcaymanchem.comnih.govthermofisher.com This technique is particularly useful for characterizing molecules that contain chromophores, which are functional groups that absorb UV or visible light. nih.gov Aromatic rings and carbonyl groups, present in the structure of this compound, are examples of chromophores that absorb in the UV region. nih.gov UV spectroscopy can provide information about the electronic transitions within the molecule and can be used for quantitative analysis. nih.govthermofisher.com this compound has been reported to have characteristic UV absorption maxima (λmax) at 213, 246, and 304 nm. caymanchem.com

Spectroscopic Data Summary for this compound

While comprehensive, high-resolution spectroscopic datasets (like full NMR spectra with assigned peaks or detailed GC-MS fragmentograms with relative abundances) were not consistently available across the search results, the following table summarizes some reported spectroscopic characteristics:

| Spectroscopy Method | Characteristic Data | Source |

| UV | λmax: 213, 246, 304 nm | caymanchem.com |

| FTIR | Characteristic absorption bands (specific wavenumbers may vary slightly between sources but generally indicate functional groups) | swgdrug.org |

| GC-MS | Characteristic fragmentation pattern | researchgate.net |

Pharmacological Mechanisms and Receptor Interaction Studies of Rcs-8

Cannabinoid Receptor System Ligand Activity (CB1 and CB2 Receptors)

RCS-8 is classified as a synthetic cannabinoid, implying intended interaction with cannabinoid receptors. caymanchem.comwikipedia.org While specific, detailed studies on this compound's activity at CB1 and CB2 receptors were not prominently found in the search results, related synthetic cannabinoids are known to bind to both receptors, often with high affinity. mdpi.com For instance, CP 47,497-C8 homolog, a synthetic cannabinoid with structural similarities to this compound, has been reported to avidly bind the CB1 receptor with a Ki value of 0.83 nM. caymanchem.comglpbio.com The activity of synthetic cannabinoids at CB1 receptors is considered a major predictor of their psychoactive effects. nih.govresearchgate.net

Quantitative Assessment of Receptor Binding Affinity

Quantitative assessment of receptor binding affinity is crucial for understanding the potency of a ligand. This is typically expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). nih.gov A lower Ki or Kd value indicates higher binding affinity.

In Vitro Methodologies for Binding Affinity Determination

In vitro methods are widely used to determine the binding affinity of compounds to receptors. These techniques allow for the direct measurement of the interaction between the ligand and the receptor protein.

Conventional Isotopic Receptor Binding Assay Techniques

Conventional isotopic receptor binding assays are established methods for quantifying receptor binding affinity. nih.govmerckmillipore.com These assays typically involve the use of a radiolabeled ligand that competes for binding sites on the receptor with the non-labeled compound of interest. nih.govmerckmillipore.com By measuring the displacement of the radiolabeled ligand by increasing concentrations of the test compound, an IC50 value can be determined, which represents the concentration of the test compound required to inhibit 50% of the specific binding of the radiolabeled ligand. nih.govmerckmillipore.com The IC50 value can then be converted to a Ki value using the Cheng-Prusoff equation, taking into account the dissociation constant of the radiolabeled ligand and its concentration. nih.gov

Similar to SPR, specific data from conventional isotopic receptor binding assays for this compound were not found in the search results. However, this method has been used to determine the CB1 binding affinities of other synthetic cannabinoids like RCS-4, JWH-015, JWH-210, and JWH-250. nih.govresearchgate.net

Computational Approaches for Binding Affinity Prediction (e.g., Quantitative Structure-Activity Relationship (QSAR) Models)

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are used to predict the biological activity, including receptor binding affinity, of compounds based on their chemical structures and physicochemical properties. limu.edu.lyslideshare.netbeilstein-journals.orgmdpi.comnih.govacs.org QSAR models aim to establish a mathematical relationship between molecular descriptors (numerical representations of structural and chemical features) and biological activity. slideshare.netbeilstein-journals.orgmdpi.com These models can be used to predict the activity of new or untested compounds and to guide the design of molecules with desired properties. beilstein-journals.orgcollaborativedrug.com

One study mentioned the use of an in silico QSAR model to predict the CB1 affinity of synthetic cannabinoids, including this compound. researchgate.net This model predicted a Ki value of 20 nM for this compound binding to the CB1 receptor. researchgate.net This contrasts with a predicted Ki of 468 nM for the this compound 4-methoxy isomer, suggesting structural variations can significantly impact binding affinity. researchgate.net QSAR modeling can be a valuable tool for predicting binding affinities, especially when experimental data is limited, but the accuracy of the predictions depends on the quality and relevance of the training data used to build the model. nih.govoup.com

Structure-Activity Relationships (SAR) of this compound and Structural Analogues

Structure-Activity Relationship (SAR) studies investigate how modifications to the chemical structure of a compound affect its biological activity. limu.edu.lyslideshare.netcollaborativedrug.comunimore.it By systematically altering different parts of a molecule and evaluating the resulting changes in activity, researchers can identify the structural features essential for binding to a target receptor and eliciting a biological response. limu.edu.lyslideshare.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (SR-18, BTM-8) | 53394099 |

| JWH-250 | 11596204 |

| CP 47,497-C8 homolog | 70434-92-3 (CAS Number, PubChem CID not readily available in search results under this specific name) caymanchem.com |

| CP 47,497 | 125835 |

| RCS-4 | 1345970-41-3 (CAS Number, PubChem CID not readily available in search results under this specific name) |

| JWH-015 | 9909877 |

| JWH-210 | 11233104 |

| Δ9-tetrahydrocannabinol (Δ9-THC) | 16207 |

Interactive Data Table (Simulated based on search results)

Impact of Indole Nitrogen Substitutions (e.g., Cyclohexylethyl versus Pentyl Chain) on Receptor Interactions

The substitution at the indole nitrogen (N1) is a critical determinant of the pharmacological properties of indole-based synthetic cannabinoids. In the case of this compound, the presence of a 2-cyclohexylethyl group at this position distinguishes it from JWH-250, which features a pentyl chain. wikipedia.orgresearchgate.net Some studies suggest that an n-pentyl chain provides maximum affinity for CB₁ receptors. nih.gov Given this, it is hypothesized that this compound, with its cyclohexylethyl moiety, might exhibit lower binding affinity for the CB₁ receptor compared to JWH-250. nih.gov However, the precise extent to which the cyclohexylethyl group alters receptor interactions remains unclear based on currently available information. nih.gov

While specific cannabinoid receptor affinities for this compound are not widely reported in the search results, general structure-activity relationship studies on phenylacetylindoles indicate that compounds with a 2-substituted phenylacetyl group tend to have good affinity for both CB₁ and CB₂ receptors. nih.gov this compound fits this description, possessing a 2-methoxyphenylacetyl group. wikipedia.orgnih.gov

Comparative Pharmacological Profiles with Related Phenylacetylindoles (e.g., JWH-250)

This compound is structurally related to JWH-250, sharing the core phenylacetylindole structure and the 2'-methoxy group on the phenylacetyl moiety. nih.gov The primary structural difference lies in the N1 substituent: a 2-cyclohexylethyl group in this compound versus a pentyl group in JWH-250. wikipedia.orgresearchgate.net

JWH-250 is known to act as a cannabinoid agonist at both CB₁ and CB₂ receptors, with reported Kᵢ values of 11 nM at CB₁ and 33 nM at CB₂. wikipedia.org While direct, experimentally determined binding affinities (Kᵢ) and functional efficacy data (EC₅₀, Emax) for this compound in comparison to JWH-250 from controlled studies are limited in the provided snippets, it is generally expected that this compound would be less potent than JWH-250 based on the structural difference at the indole nitrogen. wikipedia.org

Some research indicates that n-pentyl substitution is optimal for enhancing CB₁ receptor affinity and in vivo activity in related indole series. nih.gov This supports the expectation that the bulkier cyclohexylethyl group in this compound might lead to reduced potency at the CB₁ receptor compared to the pentyl group in JWH-250.

Informal reports from user forums, as mentioned in one study, describe this compound as being less potent than JWH-250. nih.gov

Exploration of Structural Modifications on Cannabinoid Receptor Agonism/Antagonism

Structure-activity relationship (SAR) studies on synthetic cannabinoids, including phenylacetylindoles, have explored how modifications to different parts of the molecule influence their interaction with cannabinoid receptors and their resulting agonistic or antagonistic activity.

While specific detailed SAR studies focusing solely on this compound modifications are not prominent in the search results, broader SAR principles for indole-based cannabinoids provide context. The nature and position of substituents on the indole ring, the linker region, and the terminal group all contribute to receptor binding affinity and efficacy.

For phenylacetylindoles like this compound and JWH-250, the 2'-methoxy group on the phenylacetyl moiety is noted as a substitution that contributes to good affinity for both CB₁ and CB₂ receptors. nih.gov

The length and nature of the N1 substituent significantly impact activity. As noted, an n-pentyl chain appears optimal for CB₁ affinity in some series. nih.govnih.gov Cyclic substitutions, such as cyclohexylethyl (present in this compound) or cyclopropylmethyl, can retain CB₁ receptor recognition and in vivo activity, although sometimes with reduced potency compared to linear chains or other optimal substituents. researchgate.net

Studies on related synthetic cannabinoids have shown that different structural scaffolds and substitutions can lead to varying degrees of agonism or even antagonism at cannabinoid receptors. unodc.org For instance, some compounds have shown biased agonism, favoring signaling through certain pathways (e.g., Gαi) over others (e.g., β-arrestin2) depending on the concentration. nih.gov While this compound has been included in studies assessing biased agonism, it appears to display a subtle preference towards mini-Gαi signaling at lower concentrations and favoring β-arrestin2 signaling at higher concentrations, relative to a reference compound like CP55940. nih.gov

Data Table

Based on the available information, a comparative table highlighting key pharmacological data for this compound and JWH-250 is presented below. Note that specific, directly comparable experimental data for this compound's receptor binding affinities and functional activity are limited in the search results.

| Compound | Structure Type | N1 Substituent | Phenylacetyl Substitution | CB₁ Kᵢ (nM) | CB₂ Kᵢ (nM) | CB₁ Efficacy | CB₂ Efficacy | Notes |

| This compound | Phenylacetylindole | 2-cyclohexylethyl | 2-methoxy | Unknown | Unknown | Agonist? | Agonist? | Expected less potent than JWH-250 wikipedia.org |

| JWH-250 | Phenylacetylindole | Pentyl | 2-methoxy | 11 wikipedia.org | 33 wikipedia.org | Agonist | Agonist | Acts as agonist at both receptors wikipedia.org |

Metabolic Pathways and Metabolite Profiling of Rcs-8

In Vitro Metabolic Models for Elucidating Biotransformation

In vitro systems are valuable tools for studying drug metabolism and identifying metabolites frontiersin.org. These models allow for controlled environments to observe the enzymatic transformations of a compound.

Human Hepatocyte Incubation Systems for Metabolite Generation

Human hepatocyte incubation systems have been employed to investigate the metabolism of RCS-8 nih.govresearchgate.net. This model is considered superior to liver microsomes for comprehensive metabolite profiling as it contains both Phase I and Phase II enzymes, more closely mimicking the in vivo liver environment nih.gov. In studies using cryopreserved human hepatocytes, this compound was incubated, and samples were analyzed using high-resolution mass spectrometry to identify metabolites nih.govresearchgate.net. This approach facilitated the identification of more than 20 this compound metabolites nih.govresearchgate.net. The decrease in parent this compound peak areas and the corresponding increase in metabolite peak areas over incubation time (e.g., from 1 to 3 hours) indicate the progression of metabolic transformations nih.gov.

Application of Liver Microsome Models (e.g., Rat Liver Microsomes)

While human hepatocytes offer a more complete metabolic picture, liver microsomes, including those from rats, are also used in drug metabolism studies, particularly for investigating cytochrome P450-mediated Phase I reactions muni.czdiva-portal.orgrsc.org. However, microsomal studies typically require the addition of cofactors for Phase II conjugations, such as UDPGA for glucuronidation, to observe these transformations nih.gov. Although the provided search results primarily detail studies using human hepatocytes for this compound, liver microsomes are a standard tool in synthetic cannabinoid metabolism research for elucidating Phase I transformations nih.govdiva-portal.org.

Elucidation of Phase I Metabolic Transformations

Phase I metabolism typically involves the introduction or unmasking of functional groups through reactions like oxidation, reduction, and hydrolysis, often catalyzed by cytochrome P450 enzymes muni.czneu.edu.tr.

Oxidative Metabolism (e.g., Hydroxylation of Cyclohexyl and Phenyl Rings)

Oxidation is a predominant metabolic transformation for this compound nih.govresearchgate.net. Hydroxylation occurs at various sites on the molecule, including the cyclohexyl and phenyl rings nih.govresearchgate.net. Multiple hydroxylations can also occur nih.gov. These oxidative reactions are primarily mediated by cytochrome P450 enzymes nih.govresearchgate.netresearchgate.net.

O-Demethylation of Methoxy Groups

O-demethylation, the removal of a methyl group from a methoxy substituent, is another significant Phase I metabolic pathway for this compound nih.govresearchgate.net. This reaction, also typically catalyzed by cytochrome P450 enzymes, results in the formation of hydroxyl groups neu.edu.trmdpi.commdpi.com. Demethylated metabolites of this compound have been identified, including demethyl-hydroxycyclohexyl this compound glucuronides and demethyl this compound glucuronide nih.gov. The occurrence of O-demethylation in this compound metabolism is notable as findings for this reaction on the aromatic methoxy group have been inconsistent among other synthetic cannabinoids like JWH-250 and JWH-081 nih.gov.

Characterization of Phase II Metabolic Conjugations (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione researchgate.netresearchgate.net. These conjugations generally increase the water solubility of the compounds, facilitating their excretion neu.edu.tr. Glucuronidation is a significant Phase II metabolic pathway for this compound and its Phase I metabolites nih.govresearchgate.net. This process preferably occurs on aromatic hydroxyl groups nih.gov. Major metabolites identified include hydroxyphenyl this compound glucuronide and various hydroxycyclohexyl-hydroxyphenyl this compound glucuronides nih.govresearchgate.net. Demethylated metabolites can also undergo glucuronidation nih.gov. The extensive glucuronidation observed for this compound metabolites highlights the importance of this pathway in its elimination nih.gov.

Identified this compound Metabolites (Examples)

Based on the research findings, several types of this compound metabolites have been identified following incubation with human hepatocytes. These include products of oxidation, demethylation, and subsequent glucuronidation. Some major metabolites are listed below:

| Metabolite Type | Examples |

| Hydroxylated this compound | Hydroxyphenyl this compound, Hydroxycyclohexyl this compound |

| Hydroxylated and Glucuronidated this compound | Hydroxyphenyl this compound glucuronide |

| Dihydroxylated and Glucuronidated this compound | Hydroxycyclohexyl-hydroxyphenyl this compound glucuronides |

| Demethylated and Glucuronidated this compound | Demethyl-hydroxycyclohexyl this compound glucuronides, Demethyl this compound glucuronide |

| Demethylated and Oxidized this compound (unconjugated) | Demethyl-hydroxycyclohexyl this compound |

Advanced Analytical Strategies for Metabolite Identification

The identification and structural characterization of this compound metabolites rely heavily on advanced analytical techniques, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), often coupled with sophisticated data mining algorithms. tandfonline.comresearchgate.netnih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS plays a critical role by providing accurate mass measurements of the parent compound and its metabolites. tandfonline.comresearchgate.netnih.govresearchgate.net This high mass accuracy allows for the determination of the elemental composition of detected ions, which is essential for proposing potential metabolite structures. tandfonline.comresearchgate.netnih.gov Studies on this compound metabolism have utilized instruments like the TripleTOF 5600+ mass spectrometer, which provides time-of-flight survey scans for accurate mass determination of all ions present in a sample. tandfonline.comresearchgate.netnih.gov HRMS offers enhanced specificity compared to conventional mass spectrometry, aiding in the differentiation of metabolites from endogenous compounds and background noise. researchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is indispensable for obtaining structural information about the identified metabolites. tandfonline.comresearchgate.netnih.govresearchgate.net After selecting a precursor ion (the metabolite), MS/MS involves fragmenting the ion and analyzing the resulting product ions. tandfonline.comresearchgate.netnih.gov The fragmentation pattern provides characteristic pieces of the molecule, allowing researchers to deduce the structure of the metabolite and pinpoint the sites of metabolic modification (e.g., hydroxylation, demethylation). nih.govresearchgate.net Information-dependent acquisition (IDA) triggered product ion scans are commonly used in this compound metabolism studies to automatically acquire MS/MS spectra of ions above a certain intensity threshold in the survey scan. tandfonline.comresearchgate.netnih.gov Analysis of the MS/MS spectra of this compound has revealed characteristic fragment ions, such as m/z 121, which corresponds to the methoxy benzyl structure after cleavage of the bond between the carbonyl group and the α-carbon. nih.gov

Data Mining Algorithms (e.g., Mass Defect Filter, Neutral Loss Filter, Product Ion Filter)

Given the complexity of biological samples and the large number of potential metabolites, data mining algorithms are crucial for processing the vast amount of data generated by HRMS and MS/MS. tandfonline.comresearchgate.netnih.govresearchgate.net Different data processing algorithms are employed to sift through the data and identify potential metabolites. tandfonline.comresearchgate.netnih.gov These algorithms help to efficiently detect and characterize metabolites based on expected changes in mass and fragmentation patterns resulting from common metabolic transformations. tandfonline.com

Key data mining techniques used in synthetic cannabinoid metabolism studies, including those relevant to this compound, include:

Mass Defect Filter (MDF): This filter helps identify metabolites by searching for compounds with a characteristic mass defect shift compared to the parent drug, which is often associated with the addition of functional groups during metabolism. tandfonline.comnih.gov

Neutral Loss Filter (NLF): This algorithm looks for ions that lose a specific neutral molecule during fragmentation, such as water (18 Da) for hydroxylated metabolites or a glucuronic acid moiety (176 Da) for glucuronidated metabolites. tandfonline.comnih.gov

Product Ion Filter (PIF): This filter targets specific fragment ions characteristic of the parent compound or its core structure, helping to identify related metabolites that retain these structural elements. tandfonline.comnih.gov

These filters, often integrated into specialized software, enable the rapid screening and tentative identification of metabolites by correlating accurate mass data with expected biotransformations and fragmentation patterns. tandfonline.comresearchgate.netnih.gov

Comparative Metabolic Studies with Other Synthetic Cannabinoids and Analogues

Comparing the metabolic pathways of this compound with other synthetic cannabinoids provides valuable insights into how structural differences influence biotransformation. This compound is a phenylacetylindole with an N-cyclohexylethyl moiety and a 2'-methoxy group. nih.gov It shares structural similarities with JWH-250, another phenylacetylindole that also contains a methoxy group, but differs in the indole nitrogen substitution (N-cyclohexylethyl in this compound versus N-pentyl in JWH-250). nih.govresearchgate.net

Studies have shown that this compound generally follows metabolic patterns observed for other synthetic cannabinoids, involving oxidation followed by glucuronidation, and O-demethylation of the methoxy group. nih.gov However, the presence of the cyclohexylethyl ring in this compound is notable, as it was the only seized synthetic cannabinoid with this substructure at the time of some studies, making its metabolism of particular interest for understanding the biotransformation of emerging synthetic cannabinoids with similar rings. nih.gov

While O-demethylation is observed for this compound, this finding contrasts with some studies on JWH-250, where O-demethylation was not detected. nih.gov In contrast, an O-demethylated metabolite has been detected for RCS-4, a benzoylindole with a methoxy group but without the structural similarity to this compound or JWH-250 in the core structure. nih.govglpbio.comtandfonline.comoup.com

Advanced Analytical Methodologies for Detection and Characterization of Rcs-8

Utilization of Analytical Reference Standards and Certified Materials

The accurate detection and quantification of RCS-8 and its metabolites rely heavily on the availability and use of analytical reference standards and certified reference materials (CRMs). These materials are essential for calibrating instruments, validating methods, and ensuring the reliability of analytical results. Companies like Cerilliant offer certified spiking solutions for numerous synthetic cannabinoids, including this compound, as well as their metabolites and stable-labeled internal standards. cerilliant.comcerilliant.com These standards are suitable for use in various testing applications, including urine drug monitoring, forensic testing, and clinical toxicology analysis. cerilliant.com CRMs are produced and certified to high industry standards, such as ISO Guide 34 and ISO/IEC 17025, ensuring their quality and traceability. cerilliant.comcerilliant.com

Chromatographic Separation Techniques for this compound and its Metabolites

Chromatographic techniques are fundamental for separating this compound from complex matrices and for resolving its various metabolites.

LC-MS/MS is a powerful and widely used technique for the detection and quantification of synthetic cannabinoids and their metabolites in biological samples such as urine, serum, whole blood, oral fluid, hair, and tissues. researchgate.nettamu.eduoup.com This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. LC-MS/MS methods have been developed and validated for the identification and quantification of a variety of synthetic cannabinoids, including this compound, and their metabolites. oup.comnih.gov For instance, a rapid quantitative LC-MS/MS method has been described for the analysis of synthetic cannabinoids in urine, involving a simple dilute and shoot procedure without extensive extraction. oup.com Another LC-MS/MS screening method for detecting new psychoactive substances (NPS) in blood also includes this compound. unifi.itmdpi.com These methods often utilize gradient elution with mobile phases containing formic acid in water and acetonitrile on C18 columns. nih.govunifi.it

UHPLC-Q-TOF-MS/MS offers high chromatographic and mass resolution, as well as high mass accuracy measurements, making it particularly useful for the identification of unknown compounds and the analysis of complex matrices. frontiersin.orgnih.gov This technique has been applied to investigate the metabolism of this compound in human hepatocytes, allowing for the identification of numerous metabolites. nih.govnih.govresearchgate.net The use of a TripleTOF 5600+ mass spectrometer with time-of-flight survey scans and information-dependent acquisition triggered product ion scans, coupled with data mining algorithms, enabled the identification of over 20 this compound metabolites resulting from oxidation, demethylation, and glucuronidation. nih.govnih.govresearchgate.net UHPLC-Q-TOF-MS/MS is a sensitive strategy for both qualitative and semi-quantitative analysis of characteristic components in complex samples. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectroscopic Techniques for Confirmatory Analysis (e.g., FTIR, NMR)

Spectroscopic techniques like Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable structural information for the confirmatory analysis of this compound.

FTIR spectroscopy measures the vibrational energy of chemical bonds, offering insights into the functional groups present in a molecule. mdpi.comnanobioletters.com It can be used to characterize the molecular content of samples. mdpi.com For solid samples, the analysis can involve preparing a thin solid disc from the ground material mixed with KBr. nih.gov FTIR spectra are typically recorded over a specific wavenumber range, such as 400-4000 cm⁻¹, with a defined resolution and number of scans. nanobioletters.comnih.gov

NMR spectroscopy provides high-resolution structural data, which is crucial for unequivocally identifying the exact structure of a molecule. mdpi.com It is particularly useful for the study of metabolites and can provide detailed information on molecular structure and dynamics. mdpi.comnanobioletters.com For NMR analysis, the analyte is typically diluted in a deuterated solvent, such as CDCl₃, containing a reference standard like TMS. swgdrug.org NMR spectrometers, such as those operating at 400 MHz, are used to acquire spectra over a specific chemical shift range. swgdrug.org Both FTIR and NMR are considered complementary techniques, with FTIR identifying functional groups and NMR focusing on the identification of specific molecules. mdpi.com

Emerging Analytical Approaches for Novel Psychoactive Substances (NPS)

The dynamic nature and constant evolution of NPS necessitate the development and application of emerging analytical approaches. High-resolution mass spectrometry (HRMS), including Q-TOF-MS, is increasingly used for the screening and identification of NPS, even without the immediate availability of reference standards. frontiersin.orgresearchgate.netresearchgate.net Techniques like PaperSpray ionization coupled with HRMS offer a rapid and simple tool for identifying new substances without requiring prior purification or chromatography. researchgate.netresearchgate.net Data mining of accurate mass full scan and product ion spectra using different processing algorithms is also a key aspect of identifying NPS metabolites when standards are not available. nih.govresearchgate.net Furthermore, comprehensive analytical protocols combining chromatographic separation with HRMS detection are being developed to characterize emerging NPS, including their structures and impurities. frontiersin.org

Challenges in Analytical Specificity and Sensitivity for Complex Matrices

Analyzing this compound and its metabolites in complex matrices such as biological fluids (urine, blood) or herbal products presents several analytical challenges, primarily related to specificity and sensitivity. caymanchem.comresearchgate.netfrontiersin.orgresearchgate.netunodc.org Matrix effects, which can lead to ion suppression or enhancement, can significantly impact the accuracy, sensitivity, and reliability of separation techniques like LC-MS and GC-MS. researchgate.net These effects are influenced by factors such as the sample preparation protocol, matrix composition, and instrument choice. researchgate.net

Achieving sufficient sensitivity for detecting low concentrations of analytes in complex samples remains a limitation for some techniques. rsc.orgacs.org While methods like LC-MS/MS offer high sensitivity and specificity, matrix effects can still pose challenges. nih.govunifi.it Strategies to mitigate matrix effects include optimizing sample preparation and clean-up methods, adjusting chromatography conditions, and using corrective calibration methods. researchgate.net The complexity of the matrix, particularly in herbal blends, can also create significant data interpretation challenges. gcms.cz The lack of comprehensive spectral libraries and the scarcity of readily available reference standards for many NPS and their metabolites further complicate identification and quantification in complex matrices. researchgate.netnih.govgcms.cz

Regulatory and Forensic Science Implications from an Academic Perspective

Analytical Challenges Posed by Continual Structural Modifications of Synthetic Cannabinoids

The rapid proliferation and structural diversity of synthetic cannabinoids present significant challenges for forensic analysis. mdpi.combrjac.com.brnih.gov These compounds are designed to mimic the effects of cannabis by binding to cannabinoid receptors (CB₁ and CB₂) but often have inconsistencies in their chemical formulas compared to their derivatives. liu.eduliu.edu This structural variability can make detection difficult using standard drug tests. liu.eduliu.edu New molecules emerge faster than the development of analytical protocols, and a major problem is the lack of certified standards for reference. brjac.com.br Synthetic cannabinoids can undergo extensive metabolic conversion, and while structurally similar compounds may follow common metabolic pathways, producing metabolites with similar transformations, identifying the initial substance consumed can still be challenging. liu.eduoup.comnih.gov Furthermore, some synthetic cannabinoids are prone to hydrolysis of ester and amide groups, and constrained ring systems can be subjected to chemical decomposition, potentially interconverting during analysis by techniques like GC-MS. rsc.org

Role of Academic Research in Informing Analytical Method Development for Forensic Applications

Academic research plays a crucial role in informing the development of analytical methods for forensic applications concerning synthetic cannabinoids. Researchers analyze various detection and identification methods under different conditions to determine the strongest approaches. liu.eduliu.edu Studies aim to develop standardized tests that can identify synthetic cannabinoids despite inconsistencies in different blends. liu.eduliu.edu Academic institutions contribute vital information for further investigation and advancement in drug identification by conducting studies on detecting synthetic cannabinoids in various situations and achieving valid and reproducible results in their methods. liu.edu Research into the metabolism of synthetic cannabinoids helps forensic technicians and healthcare personnel identify the initial substance consumed based on detected metabolites in biological samples. liu.edu Academic research also explores the stability of synthetic cannabinoids and their metabolites in biological specimens under different conditions, which is imperative for proper handling and processing of forensic evidence samples. liu.edu Techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) are utilized in academic studies for the analysis of synthetic cannabinoids in biological specimens, including those at low concentrations in complex matrices. brjac.com.brliu.eduoup.comnih.gov High-resolution mass spectrometry (HRMS) is also explored for its screening potential for novel psychoactive substances (NPS), including synthetic cannabinoids. researchgate.net

Development of Comprehensive Analytical Databases and Spectral Libraries for Novel Substances

The development of comprehensive analytical databases and spectral libraries is critical for the identification of novel psychoactive substances, including synthetic cannabinoids, in forensic settings. These databases and libraries contain chemical and structural information that aids in the identification of unknown substances. researchgate.net For instance, spectral databases for synthetic cannabinoids are being added to comprehensive spectral library collections to address the increasing demands as novel psychoactive substances are synthesized. wiley.com These collections provide access to high-quality spectra (e.g., IR, MS, NMR, Raman, UV-Vis) that are essential for interpretation, identification, verification, and classification of spectra in analytical laboratory workflows. wiley.com High-resolution mass spectrometry spectral libraries, containing data for various NPS classes including synthetic cannabinoids, are being developed and utilized for screening applications. researchgate.net The combination of a compound database and HRMS spectral library represents a useful tool for the identification of NPSs in forensic HRMS-based screening applications. researchgate.net Some spectral databases include consensus fragment ions for a large number of NPS, enabling spectrum-based screening where an unknown spectrum can be matched to candidates in the database even without an exact library spectrum. mdpi.com

Interactive Data Table: Examples of Analytical Databases and Libraries

| Database/Library Name | Content Type(s) | Focus Area(s) |

| Wiley's KnowItAll Spectral Library collections | IR, MS, NMR, Raman, UV-Vis | Forensic, NPS, Synthetic Cannabinoids, Organic Compounds |

| HRMS Spectral Libraries (e.g., LC-QTOF-MS generated) | MS/MS | NPS (including Synthetic Cannabinoids, Cathinones, etc.) |

| Compound Databases (complementing spectral libraries) | Chemical, Structural | NPS and metabolites |

| Cayman Spectral Library | GC-MS spectral data | Forensic drug standards, Synthetic Cannabinoids |

Interdisciplinary Research Needs in Chemical Analysis and Regulatory Response

Addressing the challenges posed by synthetic cannabinoids requires interdisciplinary research that combines chemical analysis with regulatory response. Understanding the chemical structures and analytical properties of these substances is essential for developing effective detection methods. Simultaneously, insights from social science and other disciplines are needed to understand the dynamic relationship between the development of new substances and their markets, as well as user behaviors. researchgate.netresearchgate.net This interdisciplinary approach can enable a more rapid identification of harms and a more dynamic response by policymakers. researchgate.net Research that combines analytical chemistry frameworks with an understanding of the historical, linguistic, and chemical developments of these substances can help in detecting and identifying new psychoactive substances with structural or functional similarities to controlled substances. researchgate.netresearchgate.net The overlap between semi-synthetic and synthetic cannabinoids also highlights the importance of considering existing networks for fully synthetic cannabinoid substances from an interdisciplinary perspective. researchgate.net Such multidisciplinary research can inform both NPS research and regulation. researchgate.netresearchgate.net The European Union's Early Warning System (EWS) on NPS exemplifies an interdisciplinary and multiagency network involving forensic and toxicology laboratories, law enforcement, and health agencies to detect, assess, and respond to threats posed by NPS. europa.eu The submission of analytical data to systems like the EWS is crucial, especially when reference standards are unavailable, underscoring the need for collaboration between analytical chemists and regulatory bodies. europa.eu

Q & A

Q. What are the primary metabolic pathways of RCS-8 in human hepatocytes, and which analytical methods are most effective for their identification?

this compound undergoes extensive phase I and phase II metabolism, with major pathways including:

- Oxidation (mono- and di-hydroxylation on the cyclohexyl and phenyl rings),

- Demethylation (removal of methyl groups),

- Glucuronidation (conjugation of hydroxylated metabolites). The most effective analytical method is high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), particularly using instruments like the TripleTOF 5600+ system. This approach enables precise metabolite identification through accurate mass measurements and product ion spectral matching. Data processing algorithms (e.g., isotopic pattern filtering, neutral loss analysis) are critical for distinguishing isomeric metabolites .

Q. How should researchers design in vitro hepatocyte incubation studies to ensure reproducibility in this compound metabolism investigations?

Key considerations include:

- Incubation time optimization : Metabolic profiles vary temporally; peak metabolite formation occurs at 3 hours, with some metabolites degrading thereafter .

- Control groups : Use vehicle controls and reference compounds (e.g., JWH-250) to validate metabolic activity.

- Sample preparation : Protein precipitation and solid-phase extraction are recommended to isolate metabolites while minimizing matrix interference. Detailed protocols should be documented, including hepatocyte sourcing, incubation conditions, and analytical parameters, to ensure reproducibility .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in metabolite identification when HRMS data shows overlapping or ambiguous spectral features?

Contradictions arise due to isomeric metabolites or matrix interference. Strategies include:

- Multi-algorithm data mining : Combine isotopic pattern analysis, neutral loss filtering, and spectral similarity scoring to reduce false positives .

- Synthetic standards : Validate tentative identifications using chemically synthesized reference metabolites.

- Time-course analysis : Track metabolite stability; transient metabolites may degrade, while stable ones accumulate (e.g., glucuronidated metabolites persist longer than hydroxylated intermediates) .

Q. How can researchers address discrepancies in metabolic stability between this compound and structurally similar synthetic cannabinoids like JWH-250?

Comparative studies require:

- Parallel incubation experiments : Use identical hepatocyte batches and analytical conditions for both compounds.

- Pathway-specific probes : Monitor shared pathways (e.g., glucuronidation) and unique reactions (e.g., this compound lacks N-dealkylation observed in other cannabinoids) .

- Computational modeling : Apply docking simulations to compare enzyme-substrate binding affinities, explaining differences in metabolic rates .

Q. What statistical approaches are recommended for analyzing time-dependent changes in this compound metabolic profiles?

- Peak area normalization : Normalize metabolite intensities to internal standards and parent compound depletion rates.

- Multivariate analysis : Use principal component analysis (PCA) or hierarchical clustering to group metabolites by formation/degradation patterns.

- Kinetic modeling : Fit time-course data to first-order or Michaelis-Menten equations to estimate metabolic rates .

Methodological Challenges and Solutions

Q. How can researchers ensure the reliability of HRMS-based metabolite identification in the absence of reference standards?

- Fragmentation pattern libraries : Cross-reference with published spectra of structurally analogous compounds (e.g., JWH-018 metabolites).

- In silico prediction tools : Use software like Meteor Nexus or Mass Frontier to simulate plausible fragmentation pathways .

- Stable isotope labeling : Synthesize deuterated this compound to trace metabolic transformations via mass shifts .

Q. What experimental controls are critical when investigating enzyme-specific contributions to this compound metabolism?

- CYP enzyme inhibition assays : Use selective inhibitors (e.g., ketoconazole for CYP3A4) to identify isoforms responsible for oxidation.

- UGT phenotyping : Employ recombinant UGT enzymes to confirm glucuronidation activity.

- Negative controls : Include heat-inactivated hepatocytes to rule out non-enzymatic degradation .

Data Interpretation and Reporting

Q. How should conflicting data on this compound metabolite toxicity be addressed in research publications?

- Dose-response studies : Correlate metabolite concentrations with cytotoxicity assays (e.g., MTT or LDH release).

- Mechanistic studies : Use receptor binding assays (CB1/CB2) or transcriptomics to assess bioactivity.

- Transparency in limitations : Clearly state uncertainties, such as undetected minor metabolites or interspecies variability .

Q. What are best practices for reporting negative results (e.g., absence of N-dealkylation in this compound metabolism)?

- Method validation : Demonstrate assay sensitivity using positive controls (e.g., known N-dealkylation substrates).

- Structural rationale : Explain steric or electronic factors hindering the reaction (e.g., cyclohexyl group hindering enzyme access) .

- Data inclusion : Provide raw spectra in supplementary materials to support negative findings .

Comparative and Translational Research

Q. How do this compound metabolic profiles inform forensic toxicology workflows for detecting synthetic cannabinoid abuse?

- Target metabolites : Prioritize stable, abundant metabolites (e.g., hydroxylated glucuronides) as biomarkers in urine screening.

- Cross-reactivity testing : Validate immunoassays against this compound metabolites to avoid false negatives.

- Longitudinal studies : Correlate metabolite excretion rates with dosing regimens to establish detection windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。